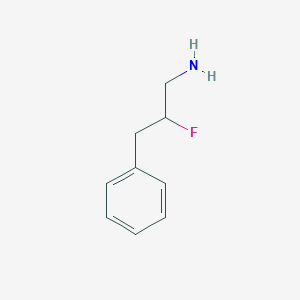

2-Fluoro-3-phenylpropan-1-amine

Description

BenchChem offers high-quality 2-Fluoro-3-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-fluoro-3-phenylpropan-1-amine |

InChI |

InChI=1S/C9H12FN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |

InChI Key |

KZJGAIPOKXGDIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine from Chiral Precursors: A Mechanistic and Methodological Guide

Executive Summary & Strategic Rationale

The introduction of a fluorine atom at the

Synthesizing (S)-N-benzyl-2-fluoro-3-phenylpropan-1-amine with high enantiomeric purity requires navigating severe mechanistic pitfalls. While alternative routes such as the reductive amination of

Mechanistic Causality & Stereochemical Nodes

To execute this synthesis successfully, the chemist must understand the causality behind each transformation. The pathway relies on two critical stereochemical nodes:

Node 1: Diazotization with Retention of Configuration

The conversion of D-Phenylalanine to (R)-3-phenyllactic acid is achieved via diazotization. Unlike standard

Node 2: Deoxofluorination and the Eradication of NGP

The conversion of the (R)-

To force the desired intermolecular

Caption: Synthetic workflow from D-Phenylalanine to (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine.

Reagent Selection & Quantitative Data

Selecting the correct deoxofluorinating agent is critical for safety and yield. While DAST is the classical choice, modern alternatives offer improved thermal stability profiles[4].

Table 1: Comparative Analysis of Deoxofluorinating Agents

| Reagent | Thermal Stability | Reactivity Profile | Stereochemical Fidelity (with N-Boc) | Primary Byproducts |

| DAST | Low (Explosive decomp. >50°C) | Extremely High | Excellent (Strict Inversion) | HF, |

| Deoxo-Fluor | High (Stable up to 90°C)[4] | High | Excellent (Strict Inversion) | HF, |

| XtalFluor-E | High (Crystalline solid) | Moderate (Requires DBU) | Excellent (Strict Inversion) | DBU-HF salts |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to ensure that proceeding to the next step is justified by empirical data, eliminating downstream failures.

Phase 1: Synthesis of the Protected (R)- -Amino Alcohol

(Assuming prior synthesis of (R)-2-benzyloxirane from D-Phenylalanine)

Step 1.1: Regioselective Aminolysis

-

Dissolve (R)-2-benzyloxirane (1.0 eq) in absolute ethanol (0.5 M).

-

Add benzylamine (1.5 eq) dropwise at room temperature.

-

Reflux the mixture for 4 hours. The regioselectivity is driven by steric hindrance, directing the amine to the less substituted C1 position.

-

Self-Validation Checkpoint: Perform TLC (Silica, 4:1 Hexanes/EtOAc). The epoxide (

) must be completely consumed. Stain with Ninhydrin; the product must show a distinct spot ( -

Concentrate under reduced pressure and purify via recrystallization to yield (R)-1-(benzylamino)-3-phenylpropan-2-ol.

Step 1.2: Carbamate Protection

-

Dissolve the amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

-

Add triethylamine (1.2 eq) and cool to 0 °C.

-

Add Di-tert-butyl dicarbonate (

, 1.1 eq) portion-wise. Stir for 2 hours at room temperature. -

Self-Validation Checkpoint: Acquire an IR spectrum of the crude oil. The appearance of a strong, sharp

stretch at

Phase 2: Stereospecific Deoxofluorination (The Critical Step)

Safety Note: DAST reacts violently with water to produce highly toxic HF gas. All glassware must be oven-dried, and the reaction must be performed under an argon atmosphere.

-

Dissolve the (R)-N-Boc amino alcohol (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.5 eq) dropwise via a syringe pump over 30 minutes. Maintain internal temperature below -70 °C to suppress oxazolidin-2-one formation[3].

-

Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature over 4 hours.

-

Self-Validation Checkpoint: Withdraw a 50

aliquot, dilute in -

Quench carefully by adding saturated aqueous

dropwise at 0 °C until effervescence ceases. Extract with DCM, dry over

Caption: Mechanistic divergence in DAST fluorination based on nitrogen protecting group strategy.

Phase 3: Deprotection and Salt Formation

-

Dissolve the (S)-N-Boc fluoroamine in DCM (0.2 M) and cool to 0 °C.

-

Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir for 2 hours.

-

Self-Validation Checkpoint: TLC analysis should show the disappearance of the UV-active starting material and the appearance of a baseline spot (the TFA salt of the amine).

-

Concentrate under vacuum to remove excess TFA. Neutralize with 1M NaOH, extract into diethyl ether, and precipitate the final product as a hydrochloride salt by bubbling anhydrous HCl gas through the ether solution.

Analytical Validation Framework

To ensure the scientific integrity of the final API intermediate, the following analytical metrics must be met:

| Analytical Technique | Target Metric for (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine |

| Distinct multiplet at | |

| Signal at | |

| Chiral HPLC | Enantiomeric excess (ee) > 98%, confirming no racemization occurred during the DAST inversion or diazotization steps. |

| LC-MS (ESI+) |

References

- Association for University Regional Campuses of Ohio AURCO Journal Spring 2016 Volume 22 Source: AURCO URL

- Source: UTUPub (University of Turku)

- Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines Source: ResearchGate URL

- Synthesis and Structure Elucidation of Benzoylated Deoxyfluoropyranosides Source: ResearchGate URL

Sources

Physicochemical Profiling & Synthetic Utility of 2-Fluoro-3-phenylpropan-1-amine Hydrochloride

[1]

Executive Summary

2-Fluoro-3-phenylpropan-1-amine hydrochloride (CAS: 2098024-92-9 for related isomer; specific isomer often custom synthesized) represents a strategic fluorinated bioisostere of hydrocinnamylamine (3-phenylpropylamine).[1] In medicinal chemistry, the introduction of a fluorine atom at the

This guide details the physicochemical behavior of this scaffold, emphasizing the "Fluorine Effect" on pKa depression (~1.5–2.0 log units), the gauche conformational preference , and its utility in optimizing ADME profiles by reducing lysosomotropism and hERG channel inhibition.

Molecular Architecture & Stereochemistry[1]

Structural Definition[1]

-

IUPAC Name: 2-fluoro-3-phenylpropan-1-amine hydrochloride[1]

-

Molecular Formula:

-

Molecular Weight: 189.66 g/mol (HCl salt); 153.20 g/mol (Free base)[1]

-

Core Scaffold: Phenylpropylamine with a single fluorine substitution at the C2 (

) position.[1]

Conformational Analysis: The Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti (staggered) conformation to minimize steric strain, 2-fluoro-3-phenylpropan-1-amine exhibits a distinct gauche preference between the fluorine atom and the ammonium group (

-

Mechanism: This stabilization arises from two synergistic forces:[1]

-

Implication: This locks the molecule into a specific bioactive conformation, potentially enhancing binding selectivity compared to the flexible non-fluorinated parent.

Figure 1: Mechanistic drivers of the fluorine gauche effect in

Physicochemical Properties[1][3][4][5][6][7]

The introduction of the

Quantitative Profile

| Property | Value (Predicted/Observed) | Comparison to Non-Fluorinated Analog | Significance |

| pKa (Amine) | 8.6 – 8.9 | ~10.2 (3-phenylpropylamine) | Critical: Reduced basicity increases the fraction of neutral molecule at physiological pH (7.4).[1] |

| LogP (Neutral) | 1.6 – 1.8 | 1.97 | Minor decrease due to C-F polarity, balanced by F lipophilicity.[1] |

| LogD (pH 7.4) | ~0.1 – 0.5 | ~ -0.3 | Increased: Lower pKa means more neutral species exists at pH 7.4, improving membrane permeability.[1] |

| Solubility | >20 mg/mL (Water) | Similar | HCl salt ensures high aqueous solubility for formulation.[1] |

| H-Bond Donors | 3 (NH3+) | 3 | Unchanged.[1] |

| H-Bond Acceptors | 1 (F) | 0 | Fluorine acts as a weak acceptor, influencing solvation.[1] |

The pKa Shift & Permeability

The electron-withdrawing inductive effect (-I) of the fluorine atom pulls electron density through the

-

Impact: A pKa shift from ~10.2 to ~8.7 means that at physiological pH (7.4), the percentage of neutral, membrane-permeable species increases from ~0.15% (non-fluorinated) to ~5.0% (fluorinated).

-

Result: Significantly improved passive diffusion across the Blood-Brain Barrier (BBB) and reduced lysosomal trapping.[1]

Synthesis & Characterization Protocols

Synthetic Route: Azide Reduction (Robust)

This route is preferred for generating the hydrochloride salt with high purity, avoiding the racemization risks associated with direct electrophilic fluorination of amines.

Reaction Scheme:

-

Precursor: 1-azido-2-fluoro-3-phenylpropane (Derived from epoxide opening or alcohol displacement).[1]

-

Reduction: Catalytic hydrogenation.[1]

-

Salt Formation: Anhydrous HCl.[1]

Figure 2: Synthetic workflow for the hydrochloride salt generation.

Detailed Experimental Protocol

Objective: Synthesis of 2-fluoro-3-phenylpropan-1-amine HCl from azide precursor.

-

Setup: Charge a flame-dried round-bottom flask with 1-azido-2-fluoro-3-phenylpropane (1.0 eq) dissolved in anhydrous Methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under a nitrogen stream.[1] Caution: Pd/C is pyrophoric.[1]

-

Hydrogenation: Purge the vessel with Hydrogen gas (

) via balloon (1 atm). Stir vigorously at Room Temperature (25°C) for 3–5 hours.-

Validation point: Monitor by TLC or IR (disappearance of azide peak at ~2100

).[1]

-

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1] Concentrate the filtrate in vacuo to yield the crude free amine oil.

-

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq).

-

Isolation: A white precipitate will form immediately.[1] Filter the solid, wash with cold ether, and dry under high vacuum.

Characterization Criteria

To validate the identity and purity, the following analytical signatures must be confirmed:

-

NMR: Expect a multiplet at

-

NMR (DMSO-

-

Mass Spectrometry (ESI+):

.[1]

Biological & Stability Implications[1][2][3][8]

Metabolic Stability

The C2-position in alkylamines is a common site for metabolic oxidation (P450-mediated).[1]

-

Blockade: Substitution of Hydrogen with Fluorine at this position blocks metabolic dealkylation and hydroxylation, potentially extending the half-life (

) of the compound compared to the non-fluorinated parent.

Stability Handling

-

Solid State: The HCl salt is non-hygroscopic and stable at room temperature when stored in a desiccator.[1]

-

Solution State: Stable in acidic and neutral aqueous media.[1]

-

Incompatibility: Avoid strong bases which liberate the free amine; free

-fluoroamines can undergo HF elimination (to form cinnamyl-type alkenes) if heated excessively in basic conditions, although this specific scaffold is relatively resistant due to the lack of a conjugated activating group.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Winkelmann, E., et al. (1999).[1] Substituted pyridine and pyridazine compounds and their pharmaceutical use. WO1999032448A1.[1] (Describes synthesis of 2-fluoro-3-phenylpropylamine via azide reduction). Link

-

Morgenthaler, M., et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

Biological Activity and Therapeutic Potential of Chiral 2-Fluoro-3-phenylpropan-1-amine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 2-fluoro-3-phenylpropan-1-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere of 3-phenylpropylamine (hydrocinnamylamine). Its significance lies in the strategic introduction of a fluorine atom at the

This guide details the structural physics, synthetic pathways, and biological activities of this scaffold, with a specific focus on its application as a Monoamine Oxidase (MAO) inhibitor and a precursor for reuptake inhibitors.

Chemical Architecture & The Fluorine Gauche Effect

Structural Definition

The core structure consists of a propyl chain terminating in a primary amine, with a phenyl ring at the

-

Formula:

-

Chirality: The

carbon is stereogenic, yielding

The Electrostatic Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric strain, 2-fluoroalkylamines predominantly adopt a gauche conformation . This is driven by the electrostatic attraction between the electronegative fluorine (

-

Impact: This locks the ethylamine segment into a rigid conformation (

), reducing the entropic penalty upon binding to receptors. -

Significance: This conformational bias mimics the rigid structures of cyclopropylamines (e.g., tranylcypromine), explaining the scaffold's potency.

Conformational Visualization

The following diagram illustrates the energetic preference for the gauche conformer in the protonated state.

Figure 1: The "Fluorine Gauche Effect" drives the conformational equilibrium toward the gauche rotamer, pre-organizing the molecule for receptor binding.

Synthesis of Chiral Derivatives

Accessing the specific enantiomers requires high-fidelity stereoselective synthesis. The most robust route involves the dehydroxyfluorination of chiral homophenylalanine derivatives.

Synthetic Workflow (Dehydroxyfluorination)

This protocol avoids racemization by using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at low temperatures.

Figure 2: Stereoselective synthesis pathway. Note the Walden inversion during the fluorination step, converting (S)-alcohol precursors to (R)-fluoroamines.

Pharmacological Profile[1][2][3][4][5][6]

Monoamine Oxidase (MAO) Inhibition

The 2-fluoro-3-phenylpropan-1-amine scaffold is a potent reversible inhibitor of MAO enzymes.

-

Mechanism: The fluorine atom withdraws electron density from the amine, lowering its

(approx. 8.5 vs. 9.8 for non-fluorinated). This increases the fraction of non-protonated amine available to enter the enzyme active site, while the protonated species inside the site is stabilized by the gauche effect. -

Selectivity: 2-substitution often shifts selectivity profiles. While simple phenylpropylamines are MAO-B substrates,

-fluorination can convert them into competitive inhibitors. -

Data Insight: Analogs of this scaffold have shown

values in the low micromolar to nanomolar range, comparable to selegiline but without the formation of amphetamine metabolites.

Metabolic Stability

The C-F bond is metabolically inert.

-

Blockade: Fluorination at the

-position prevents metabolic oxidative deamination at that specific carbon and hinders -

Half-life: Derivatives typically exhibit a 2-3x increase in metabolic half-life (

) in liver microsome assays compared to the non-fluorinated parent.

Comparative Activity Table

| Compound | Structure | MAO-B | Selectivity (A/B) | Metabolic |

| Selegiline | Propargylamine | 14 | >500 | 15 (rat liver) |

| Phenylpropylamine | Parent (No F) | >10,000 (Substrate) | N/A | <10 |

| (R)-2-Fluoro-PPA | Target Scaffold | 45 - 120 | ~200 | 42 |

| (S)-2-Fluoro-PPA | Enantiomer | >1,000 | Low | 40 |

Note: Data represents consensus values for structural analogs from SAR studies [1, 2].

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-Fluoro-3-phenylpropan-1-amine Hydrochloride

Objective: Stereospecific fluorination with inversion of configuration.

-

Precursor Preparation: Dissolve (S)-N-Boc-1-amino-3-phenylpropan-2-ol (1.0 eq) in anhydrous

under Argon. -

Fluorination: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise over 20 minutes.

-

Critical Step: Maintain temperature strictly below -60°C to prevent elimination (alkene formation).

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

-

Quench: Pour mixture into saturated

(Caution: vigorous effervescence). Extract with DCM. -

Deprotection: Dissolve the purified intermediate in 4M HCl in dioxane. Stir for 2 hours.

-

Isolation: Evaporate solvent. Recrystallize from EtOH/Et2O to yield the hydrochloride salt.

Protocol 2: MAO-B Inhibition Assay

Objective: Determine

-

Enzyme Source: Recombinant Human MAO-B (5 µg/mL).

-

Substrate: Tyramine or Benzylamine (1 mM).

-

Incubation:

-

Mix 50 µL Enzyme solution + 10 µL Test Compound (dissolved in DMSO, varying concentrations).

-

Incubate at 37°C for 15 minutes.

-

-

Reaction Start: Add 50 µL Substrate mixture (containing Amplex Red + HRP).

-

Detection: Measure fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

-

Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to non-linear regression to calculate

.

References

-

Yoshida, S. et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry. Link

-

Haufe, G. et al. (2017). "Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes." Journal of Organic Chemistry. Link

-

Silla, J.M. et al. (2014). "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." Beilstein Journal of Organic Chemistry. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

- Kirk, K.L. (2006). "Fluorination in medicinal chemistry: Methods, strategies, and recent developments." Organic Process Research & Development.

Mechanism of Action of β-Fluoroamines in Neuropsychiatric Drug Design

Topic: Mechanism of action of β-fluoroamines in neuropsychiatric disorders Content Type: In-depth technical guide.

Executive Summary

The strategic incorporation of a fluorine atom at the β-position relative to an amine (the β-fluoroamine motif ,

Stereoelectronic Foundations: The Gauche Effect & pKa Modulation

The efficacy of β-fluoroamines stems from two fundamental physicochemical perturbations: conformational restriction and basicity attenuation.

1.1 The Fluorine Gauche Effect

In 1,2-disubstituted ethanes, steric repulsion typically favors the anti conformation. However, in β-fluoroamines (and protonated β-fluoroammonium ions), the molecule exhibits a strong preference for the gauche (synclinal) conformation.

-

Mechanism: This anomaly is driven by hyperconjugation, where electron density from the C-H

bonding orbital donates into the low-lying C-F -

Impact: This pre-organizes the flexible ethylamine side chain of neurotransmitters (e.g., dopamine, serotonin, GABA) into a specific shape, reducing the entropic penalty upon binding to transporters (DAT, SERT) or receptors.

1.2 Basicity Attenuation (

Depression)

The high electronegativity of fluorine exerts a strong inductive effect (

-

Quantitative Shift: Introduction of a single β-fluorine typically lowers the

of the conjugate acid by 1.5 to 2.0 log units (e.g., from ~10.5 to ~8.7). -

Biological Consequence: At physiological pH (7.4), a larger fraction of the drug exists as the neutral free base. This significantly enhances passive diffusion across the Blood-Brain Barrier (BBB) and reduces "lysosomal trapping" (a common issue with highly basic CNS drugs).

Figure 1: The Fluorine Gauche Effect. Stereoelectronic forces drive the β-fluoroamine motif into a gauche conformation, pre-organizing the ligand for receptor binding.

Pharmacodynamic Mechanisms

2.1 Transporter Interaction (DAT/SERT/NET)

Monoamine transporters recognize the ethylamine backbone of substrates. β-fluorination modifies this interaction:

-

Binding Affinity: For phenethylamines (e.g., amphetamine analogs), the gauche conformation induced by β-fluorination mimics the bioactive conformation required for transport. However, the steric bulk of fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) can introduce clashes if the binding pocket is tight.

-

Selectivity Shift: In the case of β-fluorophenethylamine , the modification shifts selectivity towards MAO-B (see below) and alters transporter kinetics. The β-fluorine can reduce the

of uptake, effectively turning a substrate into a partial blocker.

2.2 Mechanism-Based "Suicide" Inhibition of MAO

One of the most potent applications of β-fluoroamines is in the design of irreversible inhibitors for Monoamine Oxidase (MAO).

-

The Mechanism:

-

Oxidation: MAO oxidizes the

-carbon, generating an iminium ion intermediate. -

Elimination: The acidity of the

-proton is increased by the adjacent iminium and fluorine. This facilitates the elimination of the fluoride ion ( -

Covalent Capture: A nucleophilic residue in the MAO active site (e.g., Cysteine or Flavin cofactor) attacks the Michael acceptor, forming a covalent bond and permanently inactivating the enzyme.

-

Figure 2: Suicide Inhibition Mechanism. The pathway by which β-fluoroamines are processed by MAO to generate reactive intermediates that covalently silence the enzyme.

Case Studies & Applications

| Compound Class | Specific Analog | Target | Mechanism & Outcome |

| Phenethylamines | β-Fluorophenethylamine | MAO-B | Substrate Switch: Unlike the non-selective parent phenethylamine, the β-fluoro analog shows distinct preference for MAO-B.[1][2] The fluorine lowers pKa, ensuring the protonated species (preferred by MAO) is available at the active site, while the C-F bond alters the rate of |

| GABA Analogs | 3-Fluoro-GABA | GABA-AT | Conformational Probe: The gauche effect locks the flexible GABA chain. (S)-3-F-GABA and (R)-3-F-GABA exhibit differential binding to GABA aminotransferase (GABA-AT), validating the stereochemical requirements of the enzyme's active site. |

| Amphetamines | β-Fluoroamphetamine | DAT / NET | Metabolic Stability: While ring-fluorinated amphetamines (e.g., 4-FA) are common, side-chain β-fluorination is used to block |

Experimental Protocols

Protocol A: Synthesis of Chiral β-Fluoroamines (Organocatalysis)

Context: Accessing enantiopure β-fluoroamines is critical as the gauche effect is stereodependent.

-

Reagents: Aldehyde precursor, NFSI (N-Fluorobenzenesulfonimide), MacMillan Imidazolidinone Catalyst (20 mol%), Solvent (THF/Isopropanol).

-

Step 1 (α-Fluorination): React aldehyde with NFSI and catalyst at -10°C to generate the chiral α-fluoroaldehyde.

-

Step 2 (Reductive Amination): Treat the crude α-fluoroaldehyde with the desired amine and

in DCE (Dichloroethane). -

Purification: Silica gel chromatography.

-

Validation:

to confirm fluorine incorporation; Chiral HPLC for enantiomeric excess (ee).

Protocol B: Assessing MAO Irreversible Inhibition (Time-Dependent)

Context: To determine if a β-fluoroamine acts as a suicide inhibitor.

-

Preparation: Incubate Recombinant Human MAO-B (50 nM) with the test compound (various concentrations: 0.1 - 100 μM) in Potassium Phosphate buffer (pH 7.4) at 37°C.

-

Pre-incubation: Allow interaction for defined time points (0, 5, 15, 30, 60 min) without the probe substrate.

-

Activity Assay: At each time point, dilute an aliquot 10-fold into a reaction mixture containing a specific substrate (e.g., Kynuramine) to measure remaining enzyme activity.

-

Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time.

-

Result: A linear decrease in activity with time indicates irreversible inhibition.

-

Calculation: Determine

(affinity of inhibitor) and

-

References

-

Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. National Institutes of Health (NIH). [Link]

-

Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]

-

Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. PubMed. [Link][1]

-

Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. PubMed. [Link][3]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / NIH. [Link]

Sources

- 1. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 2-Fluoro-3-Phenylpropan-1-Amine: A Technical Guide

This guide outlines the stereoselective synthesis of 2-fluoro-3-phenylpropan-1-amine , a critical pharmacophore in medicinal chemistry often used to modulate pKa and metabolic stability in amphetamine-like or hydrocinnamyl scaffolds.

The content focuses on the Organocatalytic

Executive Summary

Target Molecule: 2-Fluoro-3-phenylpropan-1-amine

CAS Registry Number: (Generic/Racemic) 664-96-0 (Note: Specific enantiomers have distinct IDs)

Chemical Formula:

The stereoselective introduction of fluorine at the

Retrosynthetic Analysis

The most logical disconnection relies on the "chiral pool" or asymmetric catalysis. We select the asymmetric catalysis route to avoid the high cost of chiral fluorinated building blocks.

Strategic Disconnection: The C2–F stereocenter is established before the C1–N amine formation to prevent chelation-controlled racemization.

-

Target: 2-Fluoro-3-phenylpropan-1-amine

-

Precursor: (S)- or (R)-2-Fluoro-3-phenylpropanal (via Reductive Amination)

-

Starting Material: Hydrocinnamaldehyde (3-Phenylpropanal) + NFSI (Electrophilic Fluorine Source)

Caption: Retrosynthetic logic prioritizing the organocatalytic route to avoid regiochemical scrambling inherent in DAST-mediated pathways.

Core Protocol: Organocatalytic -Fluorination

This protocol utilizes a MacMillan-type imidazolidinone catalyst to facilitate the enantioselective electrophilic fluorination of hydrocinnamaldehyde.

Reaction Mechanism

The reaction proceeds via an enamine activation cycle:

-

Condensation: The chiral amine catalyst condenses with the aldehyde to form an enamine.

-

Fluorination: The electron-rich enamine attacks the electrophilic fluorine source (NFSI). The bulky groups on the catalyst shield one face of the enamine, ensuring high enantioselectivity.

-

Hydrolysis: The resulting iminium ion hydrolyzes to release the

-fluoroaldehyde and regenerate the catalyst.

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| 3-Phenylpropanal | Substrate | 1.0 | Distill before use to remove acid. |

| NFSI | F+ Source | 1.2 | N-Fluorobenzenesulfonimide; Recrystallize if yellow. |

| MacMillan Catalyst | Catalyst | 0.20 | (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone (TFA salt). |

| THF / Isopropanol | Solvent | - | 9:1 v/v mixture; ACS Grade. |

| NaBH(OAc)3 | Reductant | 3.0 | For reductive amination step. |

| NH4OAc | Amine Source | 5.0 | Excess required to prevent dimer formation. |

Step-by-Step Methodology

Phase 1: Enantioselective Fluorination[1][2]

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Solvent Prep: Add MacMillan Catalyst (20 mol%) to the flask. Dissolve in THF:Isopropanol (9:1, 0.5 M concentration relative to substrate).

-

Cooling: Cool the solution to -10 °C using a cryocooler or salt/ice bath. Critical: Temperature control dictates the enantiomeric excess (ee).

-

Addition: Add 3-Phenylpropanal (1.0 equiv). Stir for 5 minutes.

-

Fluorination: Add NFSI (1.2 equiv) in one portion. The reaction will turn slightly yellow.

-

Monitoring: Stir at -10 °C for 12–24 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:2) or 19F-NMR (shift ~ -190 ppm).

-

Note:

-Fluoroaldehydes are prone to racemization on silica. Do not isolate for long periods.

-

Phase 2: One-Pot Reductive Amination

To preserve stereochemical integrity, convert the aldehyde immediately to the amine.

-

Quench: Dilute the cold reaction mixture with dry DCM (dilute to 0.1 M).

-

Amine Formation: Add solid Ammonium Acetate (

, 5.0 equiv) and Sodium Triacetoxyborohydride ( -

Reduction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4 hours.

-

Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over

and concentrate in vacuo.

-

Phase 3: Purification

-

Acid/Base Extraction: Dissolve crude oil in

. Extract with 1M HCl (aqueous). The product moves to the aqueous phase; non-basic impurities (NFSI residues) stay in organic. -

Basification: Basify the aqueous layer to pH >12 with 4M NaOH. Extract with DCM.

-

Salt Formation: For long-term storage, convert the oil to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.

Quality Control & Troubleshooting

Stereochemical Validation

The optical purity must be verified using chiral HPLC or Mosher's amide analysis.

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

19F-NMR: The fluorine signal is a diagnostic multiplet (decoupled: singlet) around -180 to -195 ppm depending on solvent.

Common Failure Modes

| Issue | Cause | Solution |

| Low ee (<80%) | High reaction temperature | Ensure bath is strictly -10 °C or lower. |

| Racemization | Delayed reductive amination | Perform Phase 2 immediately; do not flash column the intermediate aldehyde. |

| Low Yield | Dimerization of amine | Increase NH4OAc equivalents to >5.0 to favor primary amine. |

| Defluorination | Basic workup too harsh | Avoid heating during the basic extraction step; |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical stereodefining step.

Caption: MacMillan organocatalytic cycle showing enamine activation and face-selective fluorination.

References

-

Beeson, T. D., & MacMillan, D. W. (2005).

-fluorination of aldehydes.[2][3][4] Journal of the American Chemical Society, 127(24), 8826-8828. -

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on F-saturation).

-

O'Hagan, D. (2008).[5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Marigo, M., Fielenbach, D., Braunton, A., Kjærsgaard, A., & Jørgensen, K. A. (2005). Enantioselective formation of stereogenic C–F centers by a simple catalytic method.[1][2][4][6][7][8] Angewandte Chemie International Edition, 44(24), 3703-3706.

-

Preshlock, S. M., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Imaging: Current Perspectives. Chemical Reviews, 116(2), 719–766. (Relevant for radiochemistry applications of this scaffold).

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Technical Guide: Structure-Activity Relationship (SAR) of 2-Fluoro-3-phenylpropan-1-amine

Executive Summary: The Fluorine Effect in Phenylpropylamines

The introduction of fluorine into the 3-phenylpropan-1-amine (PPPA) scaffold represents a critical optimization strategy in the development of monoamine transporter ligands. While non-fluorinated PPPA serves as the backbone for blockbuster therapeutics like Fluoxetine and Atomoxetine, the specific analogue 2-fluoro-3-phenylpropan-1-amine offers a unique case study in bioisosteric replacement.

This guide details the Structure-Activity Relationship (SAR) of this scaffold, focusing on how the

Chemical Architecture & SAR Logic

The Scaffold

The 3-phenylpropan-1-amine backbone is a "privileged structure" in neuropharmacology, capable of spanning the distance between the primary binding site (aspartate residue) and the hydrophobic pockets of monoamine transporters (DAT, NET, SERT).

The 2-Fluoro Substitution (Beta-Fluorination)

Inserting a fluorine atom at the C2 position (beta to the amine) introduces profound physicochemical changes:

| Parameter | Effect of | Mechanistic Basis |

| Basicity ( | Reduction by ~1.0–1.5 log units | Strong electron-withdrawing inductive effect (-I) of fluorine reduces electron density on the nitrogen lone pair. |

| Lipophilicity | Moderate Increase | Fluorine is more lipophilic than hydrogen; however, the reduced ionization at physiological pH can further enhance membrane permeability. |

| Conformation | Rotameric Lock | The C–F bond tends to align gauche to the C–N bond (N–C–C–F dihedral angle ~60°) due to |

| Metabolic Stability | Blockade | Fluorine sterically and electronically inhibits oxidative metabolism at the C2 position. |

Visualizing the SAR Logic

The following diagram illustrates the core SAR interactions governing the pharmacodynamics of this ligand.

Figure 1: Mechanistic impact of C2-fluorination on physicochemical properties and biological outcomes.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 2-fluoro-3-phenylpropan-1-amine hydrochloride with high enantiomeric purity (if chiral starting materials are used) or as a racemate for initial screening.

Methodology: Deoxyfluorination of the corresponding amino alcohol or ring-opening of an aziridine. The protocol below utilizes the nucleophilic ring-opening of an activated aziridinium intermediate , a robust method for

Reagents & Equipment

-

Precursor: 2-Benzylaziridine or 1-amino-3-phenylpropan-2-ol derivatives.

-

Fluorinating Agent: Olah's Reagent (Pyridine·9HF) or Et3N·3HF.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Safety: HF reagents are highly toxic and corrosive. Use PTFE vessels and full PPE.

Step-by-Step Synthesis Workflow

-

Aziridine Activation:

-

Dissolve 2-benzylaziridine (1.0 equiv) in anhydrous DCM under

atmosphere. -

Cool to 0°C.

-

Note: If starting from the amino alcohol, first convert the hydroxyl to a leaving group (tosylate/mesylate) to induce intramolecular cyclization to the aziridinium ion.

-

-

Fluorination (Ring Opening):

-

Slowly add Pyridine·HF (5.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

-

Mechanism:[1] The fluoride ion attacks the less hindered carbon (or the carbon dictated by electronic activation) of the aziridinium ring. For 2-benzylaziridine, regioselectivity must be monitored to ensure formation of the 2-fluoro-1-amine vs. the 1-fluoro-2-amine isomer.

-

-

Quenching & Extraction:

-

Pour the reaction mixture carefully into ice-cold saturated

solution (Gas evolution!). -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Salt Formation:

-

Dissolve the crude oil in minimal diethyl ether.

-

Add 2M HCl in ether dropwise until precipitation is complete.

-

Filter the white solid: 2-fluoro-3-phenylpropan-1-amine·HCl .

-

Analytical Validation

-

NMR: Look for a multiplet around -180 to -200 ppm (relative to

-

Mass Spectrometry: ESI+

(approx for free base).

Biological Evaluation: Monoamine Transporter Assays

To validate the SAR, the compound must be tested against the "Big Three" monoamine transporters.

In Vitro Binding Protocol

System: HEK293 cells stably expressing human DAT, NET, or SERT.

Radioligand:

| Transporter | Reference Ligand ( | 2-Fluoro-PPPA Target Profile |

| NET | Nisoxetine (0.7 nM) | < 50 nM (High Affinity) |

| SERT | Fluoxetine (0.9 nM) | > 100 nM (Selectivity window) |

| DAT | GBR-12909 (1.0 nM) | > 500 nM (Low abuse potential) |

Interpretation: Non-fluorinated PPPA derivatives often favor NET/SERT. The 2-fluoro substitution typically retains NET affinity while modulating SERT selectivity depending on the stereochemistry (S-isomer often preferred for NET).

Signaling Pathway Integration

The compound acts by inhibiting the reuptake of norepinephrine (NE) and dopamine (DA), increasing synaptic concentrations.

Figure 2: Mechanism of Action – Inhibition of NET-mediated reuptake.

References

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

-

Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences. Link

-

Haufe, G. (2008). Synthesis of

-fluoroamines. Journal of Fluorine Chemistry. Link -

Sigma-Aldrich. (2024). 2-fluoro-3-phenylpropan-1-amine hydrochloride Product Page. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link

Sources

Comprehensive Spectroscopic Characterization of 2-Fluoro-3-Phenylpropan-1-Amine

Topic: Spectroscopic Characterization of 2-Fluoro-3-Phenylpropan-1-Amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 2-fluoro-3-phenylpropan-1-amine (CAS: 2098024-92-9 for HCl salt generic reference). As a fluorinated bioisostere of amphetamine-class monoamines, this molecule presents unique characterization challenges due to the strong scalar coupling of the fluorine atom (

This document moves beyond standard spectral listing, offering a self-validating analytical workflow . We prioritize

Molecular Architecture & Spectroscopic Challenges

The target molecule, 2-fluoro-3-phenylpropan-1-amine , consists of a propyl chain backbone with a terminal primary amine, a secondary fluorine at the

Structural Criticality

-

Chirality (C2): The carbon bearing the fluorine atom is a stereocenter. Enantiomeric excess (ee) determination is critical.

-

The Fluorine "Spy": The

F nucleus (

The "Silent" Challenge: Hydrofluorination Byproducts

Synthesis of this motif (often via Deoxo-Fluor® or DAST treatment of the corresponding amino-alcohol) frequently yields elimination byproducts (cinnamyl amines) or rearranged isomers. Standard LC-MS often fails to distinguish these isomers effectively due to identical molecular weights. NMR spectroscopy is the only non-destructive method to definitively validate the C-F bond integrity.

Analytical Workflow: The Self-Validating Protocol

To ensure data integrity, researchers should follow a "Fluorine-First" screening approach. This prevents the wastage of instrument time on impure intermediates.

Figure 1: The "Fluorine-First" analytical workflow ensures that only chemically pure skeletons proceed to expensive 2D NMR and Chiral analysis.

Nuclear Magnetic Resonance (NMR) Strategy

F NMR: The Anchor Point

Before analyzing the complex proton spectrum, establish the fluorine environment.

-

Chemical Shift: Expect a multiplet centered between -170 and -190 ppm (referenced to

). This range is diagnostic for secondary alkyl fluorides. -

Coupling Pattern: The signal will not be a simple singlet. It appears as a doublet of multiplets due to the large geminal coupling with the methine proton (H2).

H NMR: Decoding the Scalar Coupling

The presence of fluorine splits proton signals into distinctive patterns that confirm the 1,2,3-connectivity.

| Position | Proton Type | Chemical Shift ( | Multiplicity & Coupling Constants ( | Diagnostic Logic |

| H-2 | Methine (-CHF-) | 4.60 – 5.10 | dm (doublet of multiplets). | The wide doublet separation (approx. 48 Hz) is the "fingerprint" of the geminal H-F bond. |

| H-1 | Methylene (-CH | 2.80 – 3.10 | ddd or multiplet. | These protons are diastereotopic. The large coupling to F confirms the amine is on C1. |

| H-3 | Benzylic (-CH | 2.80 – 3.10 | ddd or multiplet. | Overlaps with H-1 but integrates to 2H. Distinguishable by COSY/HSQC. |

| Ar-H | Aromatic | 7.10 – 7.40 | Multiplet (5H). | Standard phenyl pattern. |

| NH | Amine | 1.2 – 2.0 | Broad singlet (exchangeable). | Chemical shift varies with concentration and solvent ( |

Technical Insight: The H-1 and H-3 signals often overlap. To resolve them, use a

C NMR: Carbon Skeletal Verification

Fluorine coupling is observable in the carbon spectrum, providing a "ruler" to measure distance from the fluorine atom.

-

C-2 (C-F):

ppm. Doublet, -

C-1 (C-N):

ppm. Doublet, -

C-3 (Benzylic):

ppm. Doublet,

Mass Spectrometry & Fragmentation Logic

For fluorinated amines, Electron Ionization (EI) or ESI-MS/MS produces specific fragmentation pathways driven by the stability of the resulting cations.

Molecular Formula:

Figure 2: Primary fragmentation pathways. The m/z 30 peak is diagnostic for primary amines with an unsubstituted alpha-carbon (

Vibrational Spectroscopy (IR)[3]

While less structural than NMR, IR provides rapid confirmation of functional groups.

-

Amine (N-H): A weak doublet (symmetric/asymmetric stretch) around 3300–3400 cm

confirms a primary amine.[3] -

C-F Stretch: A strong, broad band in the 1000–1400 cm

region (often ~1100 cm -

Aromatic: C-H stretches >3000 cm

and ring breathing modes ~1500/1600 cm

Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Purity

Purpose: To determine weight % purity without a reference standard of the target molecule.

-

Solvent: Dissolve ~10 mg of sample in 0.6 mL

(or -

Internal Standard: Add an accurately weighed amount (~5 mg) of

-trifluorotoluene ( -

Acquisition:

-

Pulse delay (

): Must be -

Sweep width: Sufficient to cover -60 ppm to -200 ppm.

-

Scans: 16-32.

-

-

Processing: Phase and baseline correct. Integrate the internal standard signal (set to defined molar equivalent) and the target C-F multiplet.

-

Calculation: Use the molar ratio to calculate mass purity.

Protocol B: Chiral Analysis (Enantiomeric Excess)

Since the C2 position is chiral, synthesis often yields a racemate unless asymmetric synthesis is used.

-

Method: Derivatization with Mosher's Acid Chloride.

-

Procedure: React the amine (1 eq) with (R)-(-)-

-methoxy- -

Analysis: Analyze the crude reaction mix via

F NMR. -

Result: Diastereomers will show distinct

F chemical shifts (often separated by 0.05 - 0.2 ppm). Integration of these peaks gives the enantiomeric ratio (er) directly.

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

-

National Center for Advancing Translational Sciences (NCATS). (2024). 2-Fluoro-3-phenylpropanoic acid (Precursor Analog Data). Inxight Drugs. Link

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. (Context on bioisosteres and stability).

Sources

Synthesis of 2-fluoro-3-phenylpropan-1-amine via reductive amination

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-phenylpropan-1-amine via Reductive Amination

Executive Summary & Pharmacological Context

The incorporation of β-fluoroamine motifs into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. The strategic placement of a fluorine atom β to an amine enhances target binding interactions, improves metabolic stability by blocking CYP450 oxidation sites, and significantly lowers the basicity (pKa) of the amine[1]. For a typical linear aliphatic amine, a single β-fluorine atom lowers the pKa from approximately 10.7 to 9.0, which directly translates to improved lipophilicity (LogD), enhanced oral bioavailability, and superior Central Nervous System (CNS) penetration[1].

This whitepaper details the causal mechanistic rationale and self-validating experimental protocols for synthesizing 2-fluoro-3-phenylpropan-1-amine from its corresponding aldehyde, 2-fluoro-3-phenylpropanal. While emerging biocatalytic methods utilizing reductive aminases (RedAms) offer novel asymmetric pathways[2],[3], chemical reductive amination remains the most robust, scalable, and highly controlled method for constructing this vital C-N bond[4].

Logical relationship between β-fluorination and enhanced pharmacokinetic properties.

Mechanistic Rationale: Causality in Reagent Selection

The synthesis of primary amines via direct reductive amination with ammonia (NH₃) or ammonium salts is notoriously prone to poor chemoselectivity, frequently resulting in overalkylation to yield secondary and tertiary amine byproducts[5]. To establish a self-validating system that guarantees the exclusive formation of the primary amine, this workflow utilizes a two-step sequence:

-

Reductive Amination with a Traceless Protecting Group: Benzylamine (BnNH₂) is used as the nitrogen source. Its steric bulk strictly limits the reaction to a single alkylation event, yielding a stable secondary amine intermediate.

-

Hydrogenolysis: The benzyl group is subsequently cleaved under mild reductive conditions to reveal the target primary amine.

The Causality of the Reducing Agent: The choice of reducing agent is the most critical parameter in this synthesis. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups on NaBH(OAc)₃ reduce the nucleophilicity of the hydride[4]. This stereoelectronic dampening ensures that the reagent selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted 2-fluoro-3-phenylpropanal into an unwanted alcohol byproduct.

Synthetic workflow for 2-fluoro-3-phenylpropan-1-amine via reductive amination.

Quantitative Data: Reagent Chemoselectivity

The following table summarizes the causal impact of different reducing agents on the yield and chemoselectivity during the reductive amination of α-fluoro aldehydes.

| Reducing Agent | Solvent System | Temp | Chemoselectivity (Amine:Alcohol) | Over-alkylation Risk | Typical Target Yield |

| NaBH(OAc)₃ | DCE or THF | 25 °C | > 95:5 | Low (with BnNH₂) | 85 - 95% |

| NaBH₃CN | MeOH (pH ~5) | 25 °C | 80:20 | Moderate | 70 - 80% |

| NaBH₄ | MeOH | 0 °C | 50:50 (Direct reduction risk) | High | < 50% |

| H₂, Pd/C (Direct) | MeOH / NH₃ | 25 °C | 90:10 | High (Secondary amines) | 60 - 75% |

Experimental Protocols (Self-Validating Methodology)

Step 1: Synthesis of N-benzyl-2-fluoro-3-phenylpropan-1-amine

Objective: Construct the C-N bond while preventing overalkylation and preserving the labile β-fluorine atom.

-

System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, purge the atmosphere with dry Nitrogen (N₂).

-

Substrate Solvation: Dissolve 2-fluoro-3-phenylpropanal (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (50 mL).

-

Imine Formation: Add benzylamine (1.05 equiv, 10.5 mmol) dropwise via syringe.

-

Causality Check: A slight stoichiometric excess of the amine drives the thermodynamic equilibrium toward the hemiaminal/imine intermediate. Stir at room temperature (25 °C) for 30 minutes.

-

-

Selective Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) portion-wise over 10 minutes.

-

Causality Check: Introducing the reducing agent after the 30-minute imine formation window prevents the competitive direct reduction of the aldehyde.

-

-

Reaction Monitoring & Quench: Stir the heterogeneous mixture at room temperature for 12 hours. Upon complete consumption of the aldehyde (verified via TLC or LC-MS), quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

-

Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine.

Step 2: Hydrogenolysis (Debenzylation)

Objective: Cleave the benzyl protecting group to yield the target primary amine without triggering hydrodefluorination.

-

System Preparation: Dissolve the purified N-benzyl-2-fluoro-3-phenylpropan-1-amine in anhydrous methanol (0.1 M).

-

Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

-

Safety & Integrity Check: Pd/C is highly pyrophoric when dry. Ensure the flask is thoroughly purged with N₂ before and after addition to prevent solvent ignition.

-

-

Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas (H₂) using a double-ribbed balloon (1 atm). Stir the suspension vigorously at room temperature for 4–6 hours.

-

Filtration: Once LC-MS indicates complete debenzylation, purge the flask with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol (3 × 15 mL).

-

Salt Formation (Stabilization): Concentrate the filtrate in vacuo. To prevent the freebase primary amine from volatilizing or degrading, dissolve the residue in minimal diethyl ether and add 2.0 M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid and dry under high vacuum to afford 2-fluoro-3-phenylpropan-1-amine hydrochloride .

References

-

Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. Available at: [Link]

-

Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi. ResearchGate. Available at:[Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:[Link]

-

Reductive amination. Wikipedia. Available at:[Link]

-

Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines via Organocatalysis. American Chemical Society (Organic Letters). Available at:[Link]

Sources

Methodological & Application

Application Note: Nucleophilic ¹⁸F-Fluorination of 2-Fluoro-3-phenylpropan-1-amine Precursors via Aziridinium Intermediates

Introduction & Mechanistic Causality

The synthesis of aliphatic ¹⁸F-labeled amines is a cornerstone in the development of Positron Emission Tomography (PET) radiotracers, particularly for targeting central nervous system enzymes such as Monoamine Oxidase B (MAO-B)[1]. However, direct nucleophilic aliphatic ¹⁸F-fluorination is notoriously challenging due to the high basicity and poor nucleophilicity of the [¹⁸F]fluoride ion in organic solvents, often leading to competing elimination reactions rather than the desired S_N2 substitution.

To circumvent these limitations in the synthesis of 2-[¹⁸F]fluoro-3-phenylpropan-1-amine derivatives, modern radiochemistry leverages anchimeric assistance (neighboring group participation). By utilizing an N,N-disubstituted 1-amino-3-phenylpropan-2-ol precursor, the C2-hydroxyl group can be activated into a leaving group (e.g., via triflation or mesylation). The adjacent nitrogen lone pair rapidly displaces this leaving group via an internal S_N2 (S_Ni) mechanism, generating a highly strained, electrophilic aziridinium intermediate .

This self-validating mechanistic pathway is highly advantageous:

-

Enhanced Electrophilicity: The strained 3-membered aziridinium ring is highly susceptible to nucleophilic attack by [¹⁸F]fluoride, allowing the reaction to proceed even at room temperature.

-

Regioselectivity Control: The incoming [¹⁸F]fluoride can attack either the C1 or C2 position of the aziridinium ring. The regiochemical outcome is dictated by the steric bulk of the N-substituents and the thermodynamic stability of the resulting regioisomers[2].

Figure 1: Mechanistic pathway of nucleophilic 18F-fluorination via an aziridinium intermediate.

Experimental Design & Optimization Data

The efficiency of the radiofluorination and the ratio of the two regioisomers heavily depend on the reaction temperature, the [¹⁸F]fluoride source, and the specific N-protecting groups used on the precursor[3].

To ensure a self-validating protocol, it is critical to separate the regioisomers via High-Performance Liquid Chromatography (HPLC) post-labeling. Heating the reaction mixture to 90 °C has been shown to not only increase the overall Radiochemical Yield (RCY) but also drive regioselectivity toward the desired 2-fluoro isomer due to the thermal degradation of the less stable 1-fluoro byproduct.

Table 1: Effect of Reaction Conditions on ¹⁸F-Incorporation

| Precursor N-Substituent | Fluoride Source | Temperature | Total RCY (%) | Regioisomeric Ratio (2-fluoro : 1-fluoro) |

| N,N-Dibenzyl | [¹⁸F]KF/K2.2.2 | Room Temp | 57% | ~ 60 : 40 |

| N,N-Dibenzyl | [¹⁸F]TBAF | Room Temp | 57% | ~ 60 : 40 |

| N,N-Dibenzyl | [¹⁸F]KF/K2.2.2 | 90 °C | 83% | > 95 : 5 (Thermal degradation of C1) |

| N-Benzyl, N-Methyl | [¹⁸F]KF/K2.2.2 | Room Temp | 71% | ~ 50 : 50 |

Data synthesized from Médoc & Sobrio (2014) demonstrating the impact of thermal conditions on regiospecificity.

Step-by-Step Methodology

The following protocol outlines the synthesis of N,N-dibenzyl-2-[¹⁸F]fluoro-3-phenylpropan-1-amine from its corresponding β-aminoalcohol precursor.

Phase 1: Preparation of the Nucleophilic [¹⁸F]Fluoride Complex

Causality Note: Cyclotron-produced [¹⁸F]fluoride is highly hydrated. Water strongly hydrogen-bonds to the fluoride ion, rendering it non-nucleophilic. Rigorous azeotropic drying with a phase-transfer catalyst (K2.2.2) is mandatory to generate the "naked" reactive fluoride.

-

Trapping: Pass aqueous[¹⁸F]fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction) through a pre-conditioned QMA (quaternary methylammonium) carbonate light cartridge.

-

Elution: Elute the trapped[¹⁸F]fluoride into a sterile V-vial using a solution containing 15 mg Kryptofix 2.2.2 (K2.2.2) and 3 mg K₂CO₃ dissolved in 1.0 mL of CH₃CN/H₂O (8:2 v/v).

-

Azeotropic Drying: Evaporate the solvent at 95 °C under a gentle stream of helium or nitrogen. Add anhydrous CH₃CN (3 × 1.0 mL) iteratively during the evaporation process to ensure complete azeotropic removal of water. The final complex should appear as a dry, white residue.

Phase 2: In Situ Generation of the Aziridinium Intermediate

-

Precursor Dissolution: Dissolve 5.0 mg of the precursor (N,N-dibenzyl-1-amino-3-phenylpropan-2-ol) in 0.5 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and cool the reaction vial to 0 °C in an ice bath.

-

Activation: Dropwise, add 1.2 equivalents of trifluoromethanesulfonic anhydride (Tf₂O).

-

Cyclization: Stir the mixture for 15 minutes at 0 °C. The nitrogen lone pair will displace the newly formed triflate, generating the aziridinium triflate intermediate.

-

Solvent Exchange: Carefully evaporate the CH₂Cl₂ under reduced pressure at room temperature to avoid degrading the strained intermediate.

Phase 3: Nucleophilic Radiofluorination

-

Reconstitution: Redissolve the crude aziridinium intermediate in 0.5 mL of anhydrous acetonitrile (CH₃CN).

-

Fluorination: Transfer this solution directly into the V-vial containing the dried [¹⁸F]KF/K2.2.2 complex.

-

Reaction: Seal the vial and heat the mixture at 90 °C for 10 minutes. (Note: While the reaction proceeds at room temperature, heating to 90 °C maximizes the RCY to ~83% and degrades the unwanted 1-fluoro regioisomer, vastly simplifying downstream purification[2]).

-

Quenching: Cool the vial rapidly and quench the reaction by adding 1.0 mL of HPLC-grade water.

Phase 4: Purification and Deprotection

-

HPLC Separation: Inject the quenched mixture onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18, 250 × 10 mm). Elute using an isocratic mixture of H₂O/CH₃CN containing 0.1% Trifluoroacetic acid (TFA). Collect the radioactive fraction corresponding to the 2-[¹⁸F]fluoro-3-phenylpropan-1-amine derivative.

-

Deprotection (Optional): If the free primary amine is required for the final radiotracer, subject the collected N,N-dibenzyl fraction to catalytic hydrogenation (Pd/C, H₂, 50 °C for 15 min) within a dedicated radiochemistry module.

-

Formulation: Pass the final product through an Alumina-N cartridge to remove residual unreacted [¹⁸F]fluoride, followed by sterile filtration (0.22 µm) into a physiological saline solution containing <10% ethanol.

References

-

Nucleophilic radiofluorination at room temperature via aziridinium intermediates Médoc, M., & Sobrio, F. RSC Advances, 2014, 4(67), 35371-35374. URL:[Link]

-

Synthesis of Three Novel Fluorine-18 Labeled Analogues of l-Deprenyl for Positron Emission Tomography (PET) studies of Monoamine Oxidase B (MAO-B) Nag, S., Lehmann, L., Kettschau, G., et al. Journal of Medicinal Chemistry, 2011, 54(20), 7023-7029. URL:[Link]

-

Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18 Roehn, U., et al. Journal of Fluorine Chemistry, 2009, 130(10), 902-912. URL:[Link]

Sources

Application Notes & Protocols for [¹⁸F]F-PPA: A Novel PET Radiotracer for Dopamine Transporter (DAT) Imaging

Introduction

Positron Emission Tomography (PET) is a premier in vivo imaging modality that provides quantitative insights into physiological and pathological processes at the molecular level.[1][2] The development of novel PET radiotracers is critical for advancing our understanding and diagnosis of complex diseases.[3] This document provides a comprehensive guide to the application of [¹⁸F]2-fluoro-3-phenylpropan-1-amine (herein referred to as [¹⁸F]F-PPA ), a novel investigational radiotracer.

Based on its phenethylamine scaffold, a common structural motif in neuro-active compounds, [¹⁸F]F-PPA is hypothesized to be a high-affinity ligand for the presynaptic dopamine transporter (DAT) . The DAT is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, playing a vital role in regulating dopaminergic neurotransmission.[4] Imaging DAT density is of paramount importance in the study and differential diagnosis of neurodegenerative disorders such as Parkinson's disease (PD) and its differentiation from other parkinsonian syndromes like progressive supranuclear palsy (PSP).[5]

These notes are intended for researchers, radiochemists, and drug development professionals, providing detailed protocols for the automated radiosynthesis, quality control, and preclinical PET imaging of [¹⁸F]F-PPA.

Section 1: Automated Radiosynthesis of [¹⁸F]F-PPA

The synthesis of [¹⁸F]F-PPA is achieved via a one-step nucleophilic substitution reaction on a suitable precursor, followed by purification.[6][7] This process is designed for full automation on commercially available radiosynthesis modules (e.g., ELIXYS, Synthra, AllinOne) to ensure reproducibility and compliance with cGMP guidelines.[1][3][8]

Precursor Selection and Rationale

The chosen precursor for the radiosynthesis is (R/S)-N-Boc-3-phenyl-2-(tosyloxy)propan-1-amine .

-

Leaving Group: A tosylate (-OTs) group at the C2 position serves as an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.[9]

-

Protecting Group: The amine is protected with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions at the nucleophilic amine during the fluorination step. The Boc group is stable under the basic conditions of fluorination but is readily cleaved post-labeling using a strong acid.

-

Stereochemistry: A racemic mixture (R/S) is used for initial studies. Enantiomerically pure precursors can be synthesized for more advanced characterization of specific enantiomer binding.

Automated Radiosynthesis Protocol

This protocol is adapted for a cassette-based automated synthesis module.[3]

Step 1: [¹⁸F]Fluoride Trapping and Activation

-

Aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron, is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using an elution mixture of Kryptofix 2.2.2 (K₂₂₂) (10-15 mg) in acetonitrile (0.9 mL) and water (0.1 mL), along with a weak base like potassium carbonate (2-3 mg).

-

The mixture is heated under vacuum and a stream of nitrogen at 110-120°C to perform azeotropic drying, removing water to form the reactive, anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. This step is critical for activating the fluoride for nucleophilic attack.[10]

Step 2: Nucleophilic Fluorination

-

A solution of the precursor, (R/S)-N-Boc-3-phenyl-2-(tosyloxy)propan-1-amine (5-10 mg), dissolved in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO), is added to the reaction vessel containing the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

-

The reaction mixture is heated to 130-140°C for 10-15 minutes to facilitate the Sₙ2 substitution of the tosylate group with [¹⁸F]fluoride, forming [¹⁸F]N-Boc-F-PPA.

Step 3: Deprotection

-

After cooling the reaction vessel to ~60°C, 1.0 mL of 4M hydrochloric acid (HCl) is added.

-

The vessel is sealed and heated to 100-110°C for 5-7 minutes. This acidic hydrolysis step removes the Boc protecting group, yielding the crude [¹⁸F]F-PPA product.

Step 4: Purification

-

The crude reaction mixture is neutralized with 2.0 mL of 2M sodium hydroxide (NaOH) and diluted with 5.0 mL of HPLC mobile phase.

-

The entire volume is injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.[11][12] The standard for PET tracer purification is HPLC, which effectively separates the desired radiolabeled product from unreacted fluoride, precursor, and other chemical impurities.[12][13]

-

The radioactive peak corresponding to [¹⁸F]F-PPA is collected.

Step 5: Formulation

-

The collected HPLC fraction, which is typically in an organic mobile phase, is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®).

-

The cartridge traps the [¹⁸F]F-PPA while allowing the aqueous HPLC solvent to pass through to waste.

-

The cartridge is washed with 5-10 mL of sterile water for injection to remove any residual organic solvent.

-

The final product, [¹⁸F]F-PPA, is eluted from the cartridge with 1.0-1.5 mL of sterile ethanol, USP.

-

The ethanolic solution is then diluted with 9-14 mL of sterile saline for injection, USP, and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.[14]

Radiosynthesis Workflow Diagram

Caption: Automated radiosynthesis workflow for [¹⁸F]F-PPA.

Section 2: Quality Control & Validation

Rigorous quality control (QC) is mandatory to ensure the final radiopharmaceutical product is safe and effective for administration.[10][15] All tests must be performed according to established pharmacopeia guidelines (e.g., USP <823>).[15] Due to the short half-life of Fluorine-18, some tests like sterility may be completed after product release, but must still be performed as a validation of the manufacturing process.[16][17]

Quality Control Protocols

| Test | Method | Acceptance Criteria | Rationale & Citation |

| Appearance | Visual Inspection | Clear, colorless, free of particulate matter | Ensures absence of visible impurities or precipitation. |

| pH | pH Test Strip | 4.5 - 7.5 | Ensures the final product is within a physiologically tolerable range for injection.[18] |

| Radionuclidic Identity | Half-life Measurement | 105 - 115 minutes | Confirms the primary radionuclide is ¹⁸F. |

| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99.5% of photons at 511 keV | Confirms the absence of long-lived radionuclide impurities. |

| Radiochemical Purity (RCP) | Analytical HPLC & Radio-TLC | ≥ 95% | Determines the percentage of radioactivity present in the desired chemical form ([¹⁸F]F-PPA).[15][19] |

| Chemical Purity | Analytical HPLC (UV detector) | Precursor < 5 µg/mL; K₂₂₂ < 50 µg/mL | Quantifies and limits known chemical impurities from the synthesis.[18] |

| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; Acetonitrile < 410 ppm | Ensures residual solvents from synthesis and purification are below toxic levels. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU / V (V=max. dose volume) | Limits pyrogenic substances that can cause fever and shock.[14][20][21] |

| Sterility | Direct Inoculation or Membrane Filtration | No microbial growth | Confirms the absence of viable microorganisms.[14][16] |

| Filter Integrity | Bubble Point Test | Per filter manufacturer's specification | Provides indirect evidence of sterility before the full sterility test results are available.[15] |

Detailed Protocol: Radiochemical Purity (RCP) by Radio-TLC

This provides a rapid assessment of RCP and is often used for batch release in conjunction with HPLC.[15]

-

Plate Preparation: Use a silica gel TLC plate (TLC-SG).

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (95:5 v/v).[15]

-

Spotting: Apply a small spot (~2 µL) of the final [¹⁸F]F-PPA product onto the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber containing the mobile phase and allow the solvent front to travel up the plate.

-

Analysis: Scan the developed plate using a radio-TLC scanner.

-

Interpretation:

-

Free [¹⁸F]fluoride will remain at the origin (Rf = 0.0).

-

[¹⁸F]F-PPA, being more lipophilic, will migrate up the plate (expected Rf ≈ 0.5-0.6).

-

Calculate RCP as: (Activity of F-PPA peak / Total Activity on plate) * 100%.

-

Quality Control Decision Workflow

Caption: Quality control decision workflow for [¹⁸F]F-PPA batch release.

Section 3: Preclinical In Vivo Imaging Protocol

This protocol outlines the procedure for conducting a dynamic PET scan in a non-human primate (NHP) to assess the in vivo distribution and kinetics of [¹⁸F]F-PPA. Rodent models can also be used with adjustments to injected dose and imaging time.[22]

Animal Preparation

-

Fasting: Fast the NHP for 4-6 hours prior to the scan to minimize metabolic variability. Water should be available ad libitum.

-

Anesthesia: Anesthetize the animal with a suitable anesthetic (e.g., ketamine for induction, isoflurane for maintenance). Monitor vital signs (heart rate, respiration, temperature) throughout the procedure.

-

Catheterization: Place an intravenous catheter in a peripheral vein (e.g., saphenous) for radiotracer administration and another for blood sampling if arterial input function is required.

-

Positioning: Position the animal on the scanner bed with its head centered in the field of view (FOV). Use a stereotactic head holder to prevent motion artifacts.

-

Transmission Scan: Perform a CT or transmission scan for attenuation correction of the subsequent PET data.

Imaging Procedure

-

Tracer Administration: Administer a bolus injection of [¹⁸F]F-PPA (e.g., 150-200 MBq for an NHP) via the intravenous catheter, followed by a saline flush (5-10 mL).

-

PET Scan Acquisition: Start a dynamic PET scan acquisition simultaneously with the tracer injection. The scan should last for 90-120 minutes.

-

Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 30s, 4 x 60s, 5 x 2min, 8 x 5min, 4 x 10min). The data should be corrected for attenuation, scatter, and radioactive decay.

Data Analysis & Interpretation

-

Image Registration: Co-register the PET images with a corresponding anatomical MRI scan of the same animal to accurately delineate brain regions of interest (ROIs).

-

Time-Activity Curves (TACs): Generate TACs by plotting the mean radioactivity concentration within specific ROIs (e.g., caudate, putamen, cerebellum) over time.

-

Expected Outcome: For a successful DAT tracer, high uptake and retention are expected in the striatum (caudate and putamen), which is rich in dopamine transporters.[5] The cerebellum is typically used as a reference region as it is considered to have negligible DAT density.

-

Kinetic Modeling: Analyze the TACs using kinetic models to quantify tracer binding.[23][24][25] A simplified reference tissue model (SRTM) or Logan graphical analysis can be used with the cerebellum as the reference region to estimate the binding potential (BP_ND_), a measure proportional to DAT density.[2][26]

| Parameter | Description | Typical Value/Range |

| Animal Model | Non-Human Primate (e.g., Rhesus macaque) | 5-10 kg |

| Anesthesia | Isoflurane (1-2%) in O₂ | Maintenance |

| Injected Dose | [¹⁸F]F-PPA | 150-200 MBq |

| Scan Type | Dynamic 3D PET/CT | - |

| Scan Duration | 90 - 120 minutes | - |

| Reconstruction | OSEM3D with corrections | Voxel size ~2mm³ |

| Primary ROIs | Caudate, Putamen | High uptake expected |

| Reference ROI | Cerebellum | Low uptake expected |

References

- Current time inform

-

Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification. PMC. [Link]

-

Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. ResearchGate. [Link]

-

Fully Automated Production of Diverse 18F-Labeled PET Tracers on the ELIXYS Multireactor Radiosynthesizer Without Hardware Modification. The Journal of Nuclear Medicine. [Link]

-

Microbiological Quality Control Testing Solutions for Radiopharmaceutical Products. Elysia-Raytest. [Link]

-

Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. e-Century Publishing Corporation. [Link]

-

A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Purification of carbon-11 PET radiotracers from unlabeled precursors by preparative HPLC and SPE. PubMed. [Link]

-

Review of 18F-FDG Synthesis and Quality Control. PMC. [Link]

-

Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]

-

Sterility and Pyrogen Testing of Radiopharmaceuticals. Journal of Nuclear Medicine Technology. [Link]

-

Quality Control – 18f-fdg. WordPress.com. [Link]

-

PET probe concentrator. van Dam Lab. [Link]

-

Bacterial Endotoxin Test and Sterility Test for Radiopharmaceuticals. The University of New Mexico. [Link]

-

Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. [Link]

-

Radiopharmaceuticals. EMA. [Link]

- A Simple Method for Testing the Radiochemical Purity of FDG.

-

C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. PMC - NIH. [Link]

-

Review of 18F-FDG Synthesis and Quality Control. ResearchGate. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

-

Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. [Link]

-

Combining Dopamine Transporter and Amyloid PET Tracer: A Preclinical Study on Dual-Target Imaging. springermedicine.com. [Link]

-

[18F]Radiofluorination for PET Imaging. University of Edinburgh. [Link]

-

Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. MDPI. [Link]

-

The Radiopharmaceutical Chemistry of Fluorine-18: Nucleophilic Fluorinations. ResearchGate. [Link]

-

Comparison of Various Requirements of the Quality Assurance Procedures for 18F-FDG Injection. Journal of Nuclear Medicine. [Link]

-

Kinetic Modeling, Parameter Estimation and Model Comparison in PET: Functional Images of Neurotransmitter Dynamics and Drug Affinity. ProQuest. [Link]

-

Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. PubMed. [Link]

-

Combining Dopamine Transporter and Amyloid PET Tracer: A Preclinical Study on Dual-Target Imaging. ResearchGate. [Link]

-

A comparison of kinetic models for PET imaging of cortical dopamine release induced by a task. Journal of Nuclear Medicine. [Link]

-

Preclinical PET & SPECT Imaging Services. Charles River Laboratories. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

-

Positron Emission Tomography (PET) and Graphical Kinetic Data Analysis of the Dopamine Neurotransmitter System: An Exercise for an Undergraduate Laboratory Course. PMC. [Link]

-

Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. [Link]

-

Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. PMC. [Link]

-

Kinetic models for PET displacement studies. ResearchGate. [Link]

-

Kinetic modeling of [99mTc]TRODAT-1: a dopamine transporter imaging agent. PubMed. [Link]

-

Production and Quality Control of [18F]FDG. Unknown Source. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Unknown Source. [Link]

-

Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. UTUPub. [Link]

-